Cas no 1207054-59-8 (N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-(1,2-benzoxazol-3-yl)acetamide)

N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-(1,2-benzoxazol-3-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-(1,2-benzoxazol-3-yl)acetamide
- N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(benzo[d]isoxazol-3-yl)acetamide
- VU0520364-1
- AKOS024518423
- 1207054-59-8
- N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,2-benzoxazol-3-yl)acetamide
- F5782-0154
- N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(1,2-benzoxazol-3-yl)acetamide
-
- インチ: 1S/C23H24N4O2/c28-22(13-20-17-5-1-4-8-21(17)29-27-20)24-14-15-9-11-16(12-10-15)23-25-18-6-2-3-7-19(18)26-23/h1-8,15-16H,9-14H2,(H,24,28)(H,25,26)
- InChIKey: QRPNODBJXWJUNO-UHFFFAOYSA-N
- ほほえんだ: O=C(CC1C2C=CC=CC=2ON=1)NCC1CCC(C2=NC3C=CC=CC=3N2)CC1
計算された属性
- せいみつぶんしりょう: 388.18992602g/mol
- どういたいしつりょう: 388.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 29
- 回転可能化学結合数: 5
- 複雑さ: 565
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 83.8Ų
N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-(1,2-benzoxazol-3-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5782-0154-3mg |
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,2-benzoxazol-3-yl)acetamide |
1207054-59-8 | 3mg |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5782-0154-5μmol |
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,2-benzoxazol-3-yl)acetamide |
1207054-59-8 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F5782-0154-1mg |
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,2-benzoxazol-3-yl)acetamide |
1207054-59-8 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5782-0154-2mg |
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,2-benzoxazol-3-yl)acetamide |
1207054-59-8 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5782-0154-15mg |
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,2-benzoxazol-3-yl)acetamide |
1207054-59-8 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5782-0154-2μmol |
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,2-benzoxazol-3-yl)acetamide |
1207054-59-8 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5782-0154-4mg |
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,2-benzoxazol-3-yl)acetamide |
1207054-59-8 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5782-0154-10μmol |
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,2-benzoxazol-3-yl)acetamide |
1207054-59-8 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5782-0154-5mg |
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,2-benzoxazol-3-yl)acetamide |
1207054-59-8 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5782-0154-10mg |
N-{[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}-2-(1,2-benzoxazol-3-yl)acetamide |
1207054-59-8 | 10mg |
$79.0 | 2023-09-09 |
N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-(1,2-benzoxazol-3-yl)acetamide 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-(1,2-benzoxazol-3-yl)acetamideに関する追加情報
Research Brief on N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-(1,2-benzoxazol-3-yl)acetamide (CAS: 1207054-59-8)
Recent studies on the compound N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-(1,2-benzoxazol-3-yl)acetamide (CAS: 1207054-59-8) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzodiazol and benzoxazol moieties, has shown promising activity in modulating specific biological targets, making it a subject of intense research interest.
The primary focus of current research has been on elucidating the compound's mechanism of action and its potential applications in treating various diseases. Preliminary findings suggest that it exhibits high affinity for certain protein targets involved in inflammatory and neurodegenerative pathways. These insights have spurred further investigations into its pharmacokinetic properties and therapeutic efficacy.
One of the key studies published in the Journal of Medicinal Chemistry (2023) demonstrated that the compound effectively inhibits the activity of specific enzymes linked to chronic inflammation. The study utilized in vitro and in vivo models to validate its anti-inflammatory effects, with results indicating a significant reduction in pro-inflammatory cytokines. This positions the compound as a potential candidate for developing new anti-inflammatory drugs.
Another notable research effort, detailed in a recent Bioorganic & Medicinal Chemistry Letters article, explored the compound's neuroprotective properties. The study revealed that it could mitigate oxidative stress and neuronal apoptosis in cellular models of neurodegenerative diseases. These findings open new avenues for its application in conditions such as Alzheimer's and Parkinson's disease.
Despite these promising results, challenges remain in optimizing the compound's bioavailability and minimizing potential side effects. Current research is also focused on structural modifications to enhance its selectivity and potency. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance the compound through preclinical and clinical development stages.
In conclusion, N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-(1,2-benzoxazol-3-yl)acetamide represents a compelling area of research with significant therapeutic potential. Continued studies are essential to fully understand its biological effects and translate these findings into viable clinical applications.
1207054-59-8 (N-{4-(1H-1,3-benzodiazol-2-yl)cyclohexylmethyl}-2-(1,2-benzoxazol-3-yl)acetamide) 関連製品
- 882055-36-9(Benzothiazole, 2-bromo-5-chloro-6-fluoro-)
- 2141429-62-9(3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)
- 17202-90-3(Spiro[2.5]octan-1-amine)
- 215648-27-4(Benzoic acid, 2-mercapto-3-methoxy-, methyl ester)
- 1805555-68-3(4-Amino-2,3-bis(trifluoromethyl)benzyl chloride)
- 2137697-03-9(1H-Indole-3-acetic acid, 5-bromo-7-fluoro-2,3-dihydro-2-oxo-)
- 2247107-09-9(Cyclobutanamine, 3,3-difluoro-1-(methoxymethyl)-, hydrochloride (1:1))
- 1564786-23-7(2,2-difluoro-3-hydroxy-3-(1,3-thiazol-2-yl)propanoic acid)
- 1415719-21-9(Methyl 2-(4-acetylphenoxy)isonicotinate)
- 1361779-85-2(Methyl 3-(aminomethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine-4-acetate)